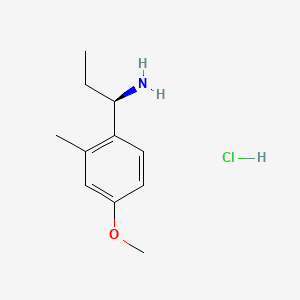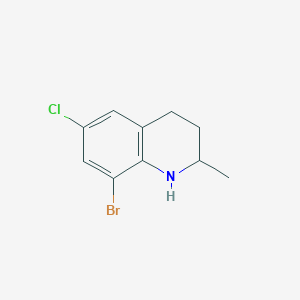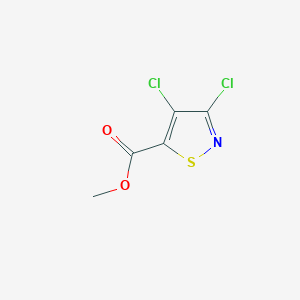
(1E,2E)-1,2-Dihydrazonoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,2E)-1,2-Dihydrazonoethane is an organic compound characterized by the presence of two hydrazone groups It is a derivative of ethane where the hydrogen atoms are replaced by hydrazone groups, resulting in a molecule with the formula C2H6N4
Preparation Methods
Synthetic Routes and Reaction Conditions: (1E,2E)-1,2-Dihydrazonoethane can be synthesized through the condensation reaction of hydrazine hydrate with an appropriate aldehyde or ketone. One common method involves the reaction of hydrazine hydrate with 2-(imidazol-1-yl)-1-phenylethanone under controlled conditions. The reaction typically occurs in an alcoholic solution, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the synthesis. Catalysts such as [Et3NH][HSO4] have been employed to facilitate the reaction under mild conditions, resulting in high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (1E,2E)-1,2-Dihydrazonoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines.
Reduction: Reduction reactions can convert the hydrazone groups to amine groups.
Substitution: The hydrazone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of azines.
Reduction: Formation of ethane derivatives with amine groups.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
(1E,2E)-1,2-Dihydrazonoethane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (1E,2E)-1,2-Dihydrazonoethane involves its interaction with molecular targets through its hydrazone groups. These groups can form coordination bonds with metal ions, leading to the formation of stable complexes. The compound can also participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Similar Compounds:
- (1E,2E)-Dibenzylidenehydrazine
- (1E,2E)-1,2-Bis(2-(1H-imidazol-1-yl)-1-phenylethylidene)hydrazine
- Thiosemicarbazones
Comparison: this compound is unique due to its simple structure and the presence of two hydrazone groups, which confer distinct chemical reactivity. Compared to (1E,2E)-Dibenzylidenehydrazine, it has a simpler backbone, making it more versatile in synthetic applications. Thiosemicarbazones, on the other hand, have additional sulfur atoms, which can enhance their coordination properties but also introduce complexity in their synthesis and handling .
Properties
| 29923-65-7 | |
Molecular Formula |
C2H6N4 |
Molecular Weight |
86.10 g/mol |
IUPAC Name |
(Z)-[(2Z)-2-hydrazinylideneethylidene]hydrazine |
InChI |
InChI=1S/C2H6N4/c3-5-1-2-6-4/h1-2H,3-4H2/b5-1-,6-2- |
InChI Key |
YEIYMELXENLJSN-IOBHVTPZSA-N |
Isomeric SMILES |
C(=N\N)\C=N/N |
Canonical SMILES |
C(=NN)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)





